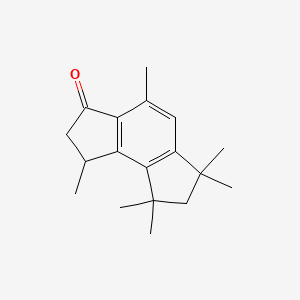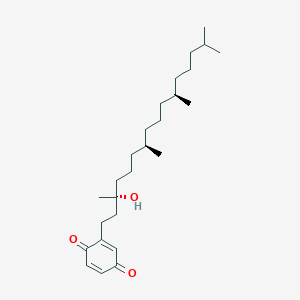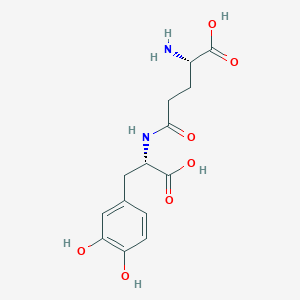
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
Overview
Description
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one, also known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP is a sulfur-containing heterocyclic compound that has been found to possess a range of interesting properties, including antioxidant, anti-inflammatory, and antitumor activities. In
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is not fully understood, but it is believed to involve the scavenging of free radicals and the modulation of cellular signaling pathways. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in cellular defense against oxidative stress. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to possess a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory activities, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to possess antitumor activity. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has also been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has several advantages as a research tool. It is relatively easy to synthesize and has a well-characterized structure. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is also stable and can be stored for long periods of time without degradation. However, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has some limitations as a research tool. It is highly reactive and can interact with other compounds in complex biological systems. This can make it difficult to interpret the results of experiments involving 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.
Future Directions
There are several future directions for research on 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. One area of interest is the development of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. Further research is also needed to determine the optimal dosage and administration of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one for therapeutic use. Finally, the potential interactions of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one with other compounds in complex biological systems need to be further explored.
Scientific Research Applications
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is as an antioxidant. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to scavenge free radicals and protect cells from oxidative damage. This makes it a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
3,5-dimethyl-2,6-bis(methylsulfanyl)thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS3/c1-5-7(10)6(2)9(12-4)13-8(5)11-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLVPCKQLTSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C(C1=O)C)SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650231 | |
| Record name | 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one | |
CAS RN |
24215-64-3 | |
| Record name | 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)



![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)
![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)
![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)

